molecular formula C21H21FN4O2S B2613824 N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1235027-80-1

N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2613824
CAS RN: 1235027-80-1
M. Wt: 412.48
InChI Key: VDQBZBMCDSPSRD-UHFFFAOYSA-N
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Description

“N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that contains a piperidine nucleus . Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They have been synthesized in various ways, with different catalysts employed such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using single-crystal X-ray diffraction data . The structure is refined using the direct methods of SHELXS97 .


Chemical Reactions Analysis

Thiazole, a component of this compound, is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Scientific Research Applications

Disposition and Metabolism

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is under development for insomnia treatment. Its disposition was determined in healthy subjects, showing principal elimination via feces and identification of major metabolites, suggesting its extensive metabolism (Renzulli et al., 2011).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues, including compounds with structural motifs related to the query compound, have been designed as novel Mycobacterium tuberculosis GyrB inhibitors. Among these, certain compounds showed promising activity against tuberculosis, highlighting their potential in antituberculosis drug development (Jeankumar et al., 2013).

Antimicrobial Activity

Substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide compounds were synthesized and evaluated for their antimicrobial activity. This work showcases the application of thiazole and piperidine containing compounds in developing new antimicrobial agents (Anuse et al., 2019).

Orexin-1 Receptor Mechanisms on Compulsive Food Consumption

Investigations into compounds like SB-649868 reveal significant insights into the role of orexin-1 receptor mechanisms in binge eating. Such research underscores the potential of these compounds in treating eating disorders with a compulsive component, demonstrating the broad applicability of this class of compounds in neuroscience (Piccoli et al., 2012).

properties

IUPAC Name

N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S/c22-15-5-7-16(8-6-15)24-21(28)26-11-9-14(10-12-26)13-23-19(27)20-25-17-3-1-2-4-18(17)29-20/h1-8,14H,9-13H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQBZBMCDSPSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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